Acetamide, N-acetyl-N-nitroso-

Description

BenchChem offers high-quality Acetamide, N-acetyl-N-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-acetyl-N-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

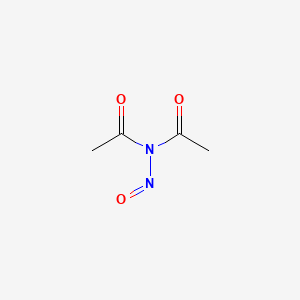

Structure

3D Structure

Properties

CAS No. |

61886-92-8 |

|---|---|

Molecular Formula |

C4H6N2O3 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

N-acetyl-N-nitrosoacetamide |

InChI |

InChI=1S/C4H6N2O3/c1-3(7)6(5-9)4(2)8/h1-2H3 |

InChI Key |

JYYJFTGASWSUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=O)C)N=O |

Origin of Product |

United States |

Contextualization of N Nitrosoamides As Reactive Intermediates in Chemical Transformations

N-Nitrosoamides, characterized by the R-C(=O)N(NO)-R' functional group, are a class of compounds known for their inherent instability and high reactivity. youtube.com This reactivity stems from the presence of the nitroso group (-N=O) attached to the amide nitrogen, which makes the N-N bond susceptible to cleavage. nih.gov

Upon decomposition, which can be initiated by heat or light, N-nitrosoamides generate highly reactive electrophilic species. nih.gov The specific nature of these intermediates is dependent on the structure of the parent N-nitrosoamide. In the case of N-acetyl-N-nitrosoacetamide, decomposition leads to the formation of diazoacetate and related species. These intermediates are potent alkylating agents, capable of reacting with a wide range of nucleophiles. nih.gov The general mechanism involves the rearrangement of the N-nitrosoamide to form a diazoester, which can then lose nitrogen gas to generate a carbocation or participate in cycloaddition reactions.

The utility of N-nitrosoamides as reactive intermediates lies in their ability to serve as precursors for these highly reactive species under relatively mild conditions, enabling a variety of chemical transformations that would otherwise be difficult to achieve.

Scope and Significance of Investigating the Chemical Behavior of N Acetyl N Nitrosoacetamide

Direct Nitrosation Routes for Amides and Acetamides

Direct nitrosation involves the reaction of an amide with a nitrosating agent. The specific pathway and outcome of the reaction can vary depending on the nature of the amide (primary or secondary) and the nitrosating agent used.

Primary amides, upon reaction with nitrous acid, typically yield the parent carboxylic acid and nitrogen gas. europa.eu This reaction can serve as a method to trap nitrous acid. europa.eu The reaction of primary amines with nitrous acid proceeds through the formation of an unstable N-nitroso product that rapidly decomposes to a diazonium salt. nih.govlibretexts.org This process is sometimes referred to as deamination. wikipedia.org The electrophilic species present in acidic nitrous acid solutions is the nitrosonium ion (NO+), which attacks the nucleophilic nitrogen of the amine. wikipedia.orglibretexts.org

Secondary amides can be converted into their N-nitroso derivatives, but this often requires powerful nitrosating agents such as fuming nitric acid, dinitrogen tetroxide (N2O4), or nitrosonium tetrafluoroborate (B81430) (NOBF4). europa.eu The nitrosation of secondary amines with nitrous acid yields N-nitrosamines, which are often stable compounds. wikipedia.orglibretexts.org This reaction proceeds by the attack of the nucleophilic nitrogen of the secondary amine on the nitrosonium ion. wikipedia.org Secondary amines are generally more reactive towards nitrosating agents than primary or tertiary amines and typically require milder conditions. nih.gov The resulting N-nitrosamines can sometimes be insoluble oils. libretexts.org

A method for the selective N-nitrosation of secondary amides involves the use of N2O4 supported on cross-linked polyvinylpyrrolidone (B124986) (PVP-N2O4). semanticscholar.org This solid, stable reagent allows for the selective preparation of N-nitroso-N-alkyl amides in the presence of primary amides and N-phenylamides under mild and heterogeneous conditions in dichloromethane (B109758) at room temperature. semanticscholar.org

A variety of nitrosating agents can be employed in the synthesis of N-nitroso compounds. Nitrous acid (HNO2), often generated in situ from the acidification of a sodium nitrite (B80452) solution, is a common nitrosating agent. wikipedia.org The reactivity of nitrous acid is pH-dependent, with the nitrosation process being enhanced at acidic pH, although it becomes less reactive at very low pH due to the protonation of the amine. nih.gov The optimal condition for nitrosation is a balance between the pH and the basicity of the amine precursor. nih.gov Other nitrosating agents include dinitrogen trioxide (N2O3), dinitrogen tetroxide (N2O4), nitrosyl chloride (NOCl), and nitrosonium tetrafluoroborate (NOBF4). nih.gov

Alkyl nitrites, such as tert-butyl nitrite (TBN), are potent nitrosating agents under mild conditions in both aqueous and organic media. nih.gov In organic solvents, TBN is frequently used for the N-nitrosation of secondary and tertiary amines. nih.gov TBN has been used for the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions, demonstrating broad substrate scope and yielding excellent results. rsc.org It has also been shown to be effective for the N-nitrosation of less reactive secondary amides at room temperature. nih.gov

Table 1: Common Nitrosating Agents and Their Applications

| Nitrosating Agent | Precursor/Conditions | Typical Substrates | Notes |

|---|---|---|---|

| Nitrous Acid (HNO2) | Sodium nitrite in acidic solution wikipedia.org | Primary and secondary amines wikipedia.orglibretexts.org | Reactivity is pH-dependent nih.gov |

| Dinitrogen Tetroxide (N2O4) | - | Secondary amides europa.eu | Powerful nitrosating agent europa.eu |

| Nitrosonium Tetrafluoroborate (NOBF4) | - | Secondary amides europa.eu | Powerful nitrosating agent europa.eu |

| Tert-Butyl Nitrite (TBN) | - | Secondary and tertiary amines, secondary amides nih.govrsc.org | Effective under mild, solvent-free conditions rsc.org |

Alternative Chemical Synthesis Pathways for N-Acetyl-N-nitrosoacetamide Analogs

While direct nitrosation is the primary route, alternative pathways can lead to the formation of N-nitroso compounds. For instance, N-substituted N-nitrosohydroxylamines have been synthesized by reacting corresponding hydroxylamines with n-butyl nitrite. nih.gov The required N-substituted hydroxylamines can be prepared from primary amines via oxaziridines or from carbonyl compounds via oximes. nih.gov

Mechanistic Studies of N-Nitrosamide Formation

The mechanism of N-nitrosation of amides differs from that of amines. psu.edu For amines, the rate-determining step is typically the reaction between the nitrosating agent and the substrate. psu.edu In contrast, the N-nitrosation of amides involves a slow proton transfer from the protonated nitroso-amide intermediate to the reaction medium. psu.edu

In acidic solutions, the nitrosation of amines is initiated by the formation of the electrophilic nitrosonium ion (NO+) from nitrous acid. wikipedia.orglibretexts.org The reaction of the nitrosonium ion with a secondary amine leads to the formation of a stable N-nitrosamine. wikipedia.org For primary amines, the initial N-nitroso product is unstable and decomposes to a diazonium salt. nih.gov

The nitrosation of amides in acidic solution is also believed to proceed through an initial attack by a nitrosating agent. However, a key difference is the absence of nucleophilic catalysis by species like bromide or thiocyanate, which is a well-established phenomenon in the nitrosation of amines. rsc.org The rate law for the nitrosation of methylurea, for example, was found to be directly proportional to the concentrations of nitrous acid, methylurea, and hydrogen ions, with no catalytic effect from added nucleophiles. rsc.org

One proposed mechanism suggests that nitrosation of amides initially occurs at the more nucleophilic oxygen atom, forming an O-nitroso intermediate. psu.edu This is followed by a slow proton transfer and then a rapid internal rearrangement to yield the thermodynamically more stable N-nitroso-amide. psu.edu This hypothesis is supported by the fact that the oxygen atom is the site of protonation and initial attack by methylating agents in amides. psu.edu

Formation in Environmental Chemical Processes

N-nitroso compounds, including N-nitrosoacetamides, can form in various environmental settings through the reaction of precursor amines and amides with nitrosating agents derived from nitrogen oxides.

A significant pathway for formation involves the reaction of amines with dissolved dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) gases in aqueous solutions. nih.gov These reactions can occur rapidly, even under neutral and alkaline conditions (pH 6-14), which is much faster than nitrosation by acidified nitrite. nih.gov For example, at a concentration of 2 x 10⁻³ M, amines can yield 10-50% N-nitrosamine within seconds when reacting with an excess of these nitrogen oxides. nih.gov Notably, the yield of N-nitrosamine in a 0.1 M sodium hydroxide (B78521) solution is independent of the amine's basicity across a wide pKa range. nih.gov Even at physiological pH, moderately basic amines react readily, highlighting a potential route for in vivo formation if precursors are present. nih.gov

Another environmental process contributing to nitrosamine (B1359907) formation is catalysis on the surface of activated carbon (AC). nih.gov Commercial activated carbon particles can catalyze the transformation of secondary amines into N-nitrosamines under ambient aerobic conditions. nih.gov This process requires both atmospheric oxygen and nitrogen. The proposed mechanism involves the reaction of AC's surface reactive sites with molecular oxygen to create reactive oxygen species (ROS). These ROS then facilitate the fixation of molecular nitrogen onto the carbon surface, generating reactive nitrogen species (RNS), such as nitrous oxide and hydroxylamine, which can then react with adsorbed amines to form nitrosamines. nih.gov The efficiency of this process is linked to the properties of the activated carbon; higher surface area, more surface defects, and higher carbonyl group content are associated with increased nitrosamine formation. nih.gov

The nitrosation of secondary amines can also be accelerated in ethanol (B145695) by the presence of oxygen, iodine, or various metal salts (e.g., AgI, CuI, Cu(II), Zn(II), Fe(III), and Co(II)). nih.gov Oxygen accelerates the reaction by converting nitric oxide (NO) to the more potent nitrosating agents N₂O₃ or N₂O₄. nih.gov

Table 2: Environmental Formation Conditions for N-Nitroso Compounds

| Precursors | Conditions | Key Findings | Reference |

| Amines + N₂O₃/N₂O₄ | Aqueous solution (pH 6-14), 25°C | Rapid formation (seconds); yield is independent of amine basicity at high pH. | nih.gov |

| Secondary Amines | Activated Carbon Surface, Aerobic Conditions | Catalytic formation involving fixation of atmospheric N₂ and O₂. | nih.gov |

| Amines + NO | Ethanol, 25°C | Slow reaction, but accelerated by O₂, I₂, or metal salts. | nih.gov |

This interactive table summarizes key environmental conditions under which N-nitroso compounds can be formed from precursor amines and nitrogen oxides.

Thermal Decomposition Mechanisms

N-Nitrosamides are generally stable only at or below room temperature, with their thermal stability being highly dependent on the structure of the parent amine and the acyl group. cdnsciencepub.com The thermal decomposition of these compounds has been a subject of extensive research due to its utility in certain synthetic applications. cdnsciencepub.com

The initial and pivotal step in the thermolysis of N-nitrosamides in a range of solvents, from acetic acid to cyclohexane, is the rearrangement to form an aryl or alkyl diazo ester. cdnsciencepub.com This process involves the exclusive scission of the nitrogen-carbonyl bond. cdnsciencepub.com

For instance, the thermal decomposition of optically active N-(1-butyl-1-d)-N-nitrosoacetamide results in an optically inactive mixture of products, which is interpreted by a mechanism involving a diazoalkane intermediate. researchgate.net The diazo esters formed are transient species and undergo further reactions that dictate the final product distribution. cdnsciencepub.comsci-hub.se The nature of the 'R' group in the N-nitrosamide determines the subsequent reaction pathway of the diazo ester intermediate. cdnsciencepub.com

When the 'R' group of the N-nitrosamide is an alkyl group, the decomposition of the intermediate diazo ester primarily proceeds through an ionic pathway. cdnsciencepub.com This pathway leads to the formation of corresponding carbinol esters and olefins as the major products. cdnsciencepub.com

Isotope position isomers of N-acetyl-N-nitroso-1,2,2-triphenylethylamine were used to study the thermal decomposition in p-cymene (B1678584) and glacial acetic acid. The results, including the scrambling of carbon-14 (B1195169) labels and the extent of inversion, are explained through a mechanism that involves ion pairs of the acetoxyl anion with equilibrating, classical triphenylethyl carbonium ions. osti.gov The deamination of optically active 1,2,2-triphenylethyl-1-C14-amine in glacial acetic acid also supports the involvement of carbocation intermediates. osti.gov

In contrast to alkyl N-nitrosamides, when the 'R' group is an aryl group, the secondary reaction of the diazo ester intermediate appears to follow a free-radical pathway. cdnsciencepub.com This leads to products expected from an aryl free-radical intermediate. cdnsciencepub.com The stability of the potential free radical intermediates can influence the regioselectivity of the reaction. sci-hub.se For example, in the N-dealkylation/N-nitrosation of certain tertiary anilines, the stability of benzyl (B1604629) and allyl free radicals makes them preferred over a methyl group. sci-hub.se

Kinetic studies are crucial for understanding the thermal decomposition of N-nitroso compounds. Techniques such as accelerating rate calorimetry have been used to determine the onset of thermal decomposition. For instance, N-nitroso-pendimethalin begins to thermally decompose at approximately 120°C, a temperature significantly lower than the decomposition onset for the parent compound, pendimethalin (B1679228) (approximately 200°C). google.com The rate of decomposition increases exponentially with temperature. google.com

Thermogravimetric analysis (TGA) is another key method for studying thermal stability. rsc.org The thermal decomposition temperatures of ionic liquids with varying alkyl chain lengths have been shown to decrease as the chain length increases, which is attributed to the weakening of the bond between the alkyl chain and the cation. mdpi.com Kinetic analysis of TGA data can provide activation energies for the decomposition process, though the values can vary significantly with the extent of conversion. mdpi.com

Table 1: Thermal Decomposition Onset of N-Nitroso-Pendimethalin

| Temperature (°C) | Time for Essential Completion of Decomposition |

|---|---|

| ~120 | Unacceptably slow |

| 160 | ≤ 1 day |

| 170 | ≤ 8 hours |

| 180 | ≤ 60 minutes |

Data sourced from patent information on the thermal decomposition of N-nitroso-pendimethalin. google.com

Photochemical Decomposition Processes

The photochemical decomposition of N-nitrosamides proceeds through mechanisms distinct from their thermal degradation, primarily involving the cleavage of the nitrogen-nitrogen bond rather than the nitrogen-carbonyl bond. cdnsciencepub.comresearchgate.net

The photolysis of N-nitrosamides in acidic media shares similarities with the photolysis of N-nitrosamines. cdnsciencepub.comresearchgate.netcdnsciencepub.com The process is characterized by two main pathways: the photo-elimination of [NOH] (nitrosyl hydride) and a light-catalyzed denitrosation. cdnsciencepub.comresearchgate.netcdnsciencepub.com The extent of each pathway is sensitive to the structure of both the alkyl and acyl groups of the N-nitrosamide. cdnsciencepub.com

During the photolysis of N-nitrosamides, the fission of the nitrogen-nitrogen bond is the primary photochemical event. cdnsciencepub.comresearchgate.net This is in stark contrast to the exclusive nitrogen-carbonyl bond cleavage observed in thermal decomposition. cdnsciencepub.com Irradiation of N-alkyl-N-nitroso-p-toluenesulfonamides with UV light leads to an N-alkyl cleavage, producing p-toluenesulfonamide (B41071) and a corresponding carbonyl compound. capes.gov.br The study of denitrosation of N-nitroso compounds, such as N-methyl-N'-nitrosoguanidine, under long-wavelength UV light suggests that this pathway may be related to a free-radical mechanism. usu.edu

Table 2: Comparison of Thermal and Photochemical Decomposition of N-Nitrosamides

| Feature | Thermal Decomposition | Photochemical Decomposition |

|---|---|---|

| Primary Bond Cleavage | Nitrogen-Carbonyl cdnsciencepub.com | Nitrogen-Nitrogen cdnsciencepub.comresearchgate.net |

| Key Intermediate | Diazo Ester cdnsciencepub.comsci-hub.se | Not applicable |

| Primary Pathways | Rearrangement, Ionic or Free-Radical Pathways cdnsciencepub.com | Photo-elimination of [NOH], Light-catalyzed Denitrosation cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| Typical Conditions | Elevated temperatures cdnsciencepub.com | UV light, often in acidic media cdnsciencepub.comresearchgate.net |

This table summarizes the key mechanistic differences between the thermal and photochemical decomposition of N-nitrosamides based on available literature.

Nitrogen-Nitrogen Bond Scission Mechanisms under Photolytic Conditions

The photolysis of N-nitrosamides, such as N-acetyl-N-nitrosoacetamide, in acidic media proceeds through distinct pathways that differ from their thermal decomposition. cdnsciencepub.com The primary photochemical event is the fission of the nitrogen-nitrogen bond. cdnsciencepub.com This contrasts with thermal decomposition, which typically involves the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com

The photolytic decomposition of N-nitrosamides is similar to that of N-nitrosamines and involves two main processes:

Photo-elimination of [NOH] : This pathway is a key feature of the photolysis of N-nitrosamides in acidic conditions. cdnsciencepub.com

Light-catalyzed denitrosation : This process leads to the removal of the nitroso group. cdnsciencepub.com

The photolysis is generally carried out in a solution of approximately 0.1 M under a nitrogen atmosphere, using lamps that emit ultraviolet radiation. cdnsciencepub.com

Intermediate Species in Photochemical Transformations (e.g., alkylidenimine)

A significant intermediate species identified during the photolysis of N-nitrosamides is alkylidenimine . cdnsciencepub.com The formation of this intermediate is a key step in the photo-elimination pathway. cdnsciencepub.com For instance, in the photolysis of N-butyl-N-nitrosoacetamide, the corresponding alkylidenimine is formed. cdnsciencepub.com The identification of these intermediates provides strong evidence for the proposed mechanism involving N-N bond cleavage. cdnsciencepub.com

The subsequent reactions of the alkylidenimine intermediate can be influenced by the surrounding medium. For example, nucleophilic attack on the alkylidenimine can occur. cdnsciencepub.com

Acid-Catalyzed Decomposition and Denitrosation

Concurrent Deamination and Denitrosation Pathways

Decomposition of N-nitrosodipeptides, which are structurally similar to N-acetyl-N-nitrosoacetamide, in strong acids also shows concurrent deamination and denitrosation. rsc.org Denitrosation tends to be the predominant pathway at high acidity. rsc.org This dual reactivity highlights the complex behavior of these compounds in acidic environments. The deamination pathway in strong acids is believed to yield products analogous to those formed in aqueous buffers, where denitrosation is negligible. rsc.org For example, the decomposition of certain N-nitrosodipeptides in buffers quantitatively produces N-acetyl-L-proline and either glycolic acid or lactic acid. rsc.org

Role of Conjugate Acid Intermediates in Acid-Induced Decomposition

The acid-catalyzed decomposition of N-nitrosamides involves the formation of conjugate acid intermediates. rsc.orgrsc.org The deamination and denitrosation reactions proceed through different conjugate acid intermediates. rsc.org

Deamination : This pathway is suggested to involve a rate-limiting attack by water on an O-conjugate acid, which is formed in a rapid pre-equilibrium. rsc.org

Denitrosation : For this pathway, the rate-limiting step is considered to be the proton transfer to the amide nitrogen atom, forming an N-conjugate acid that rapidly breaks down. rsc.orgrsc.org

The study of N-nitroso-2-pyrrolidone provides a clear example of an amide hydrolysis reaction proceeding via an N-conjugate acid species. rsc.org

Solvent Isotope Effects on Decomposition Kinetics

Solvent isotope effects provide further insight into the reaction mechanisms. For the decomposition of N-nitrosodipeptides:

Deamination : An inverse solvent deuterium (B1214612) isotope effect is observed (k(H₂SO₄)/k(D₂SO₄) ≈ 0.7), supporting the mechanism of rate-limiting water attack on an O-conjugate acid. rsc.org

Denitrosation : A substantial normal solvent deuterium isotope effect is seen (k(H₂SO₄)/k(D₂SO₄) ≈ 2.5), which is consistent with a rate-limiting proton transfer to the amide nitrogen. rsc.org

These kinetic isotope effects are crucial for distinguishing between the different proposed pathways for acid-catalyzed decomposition.

Hydrolytic Stability and Hydrolysis Mechanisms

The stability of N-acetylated compounds can be influenced by hydrolytic degradation. The amide bond in molecules like N-acetylcysteine, a related compound, exhibits lability in the presence of nucleophiles, particularly at highly acidic or basic pH values. google.com Water can act as a nucleophile, promoting the hydrolysis of the amide bond. google.com

For N-nitrosamides, hydrolysis leading to deamination is a significant decomposition pathway in neutral and alkaline media, as well as in strong acids. rsc.org The mechanism of hydrolysis can be complex and may be catalyzed by enzymes in biological systems. For instance, the hydrolysis of N-acetyl-L-cysteine can be catalyzed by acylase I. nih.gov

Rearrangement Reactions

N-Acetyl-N-nitrosoacetamides can undergo several types of rearrangement reactions, which are crucial to their chemical behavior and synthetic utility. These rearrangements often lead to the formation of highly reactive intermediates.

1,3-Acyl Shift and its Chemical Consequences

Rearrangements to Diazo Compounds

N-nitroso compounds, including N-acetyl-N-nitrosoacetamide, are well-established precursors for the generation of diazoalkanes. iisc.ac.inresearchgate.net The base-catalyzed decomposition of N-nitrosoamides is a classical method for preparing these versatile synthetic intermediates. researchgate.net The mechanism involves the initial abstraction of a proton, leading to a rearrangement that ultimately liberates the diazoalkane. For example, the decomposition of N-nitroso-N-methylurea under basic conditions generates diazomethane (B1218177). iisc.ac.in Similarly, N-acetyl-N-nitrosoacetamide can serve as a precursor to the corresponding diazo compound. These diazo compounds are highly reactive and are used in a variety of organic transformations, including cyclopropanations, carbene insertions, and the Arndt-Eistert reaction for chain homologation. wikipedia.orgstoryblok.com

Ring Contraction Reactions in Cyclic N-Nitrosoacetamides

In cyclic systems, N-nitrosoacetamides can participate in ring contraction reactions. These reactions are synthetically useful for accessing smaller, often more strained ring systems from more readily available larger rings. etsu.edu The mechanism of ring contraction can vary, proceeding through cationic, anionic, or carbenoid intermediates. wikipedia.org For instance, the diazotization of aminocyclobutanes can lead to a mixture of cyclobutyl and cyclopropylmethyl products via carbocation rearrangements. wikipedia.org A common pathway involves a Wolff rearrangement of a cyclic α-diazoketone, which is generated from a suitable precursor, to yield a ketene (B1206846) that can be trapped to form the ring-contracted product. wikipedia.org Photochemically mediated ring contractions of saturated nitrogen heterocycles have also been reported. nih.gov In the context of cyclic N-nitrosoacetamides, their decomposition can generate intermediates that trigger these ring-contracting skeletal reorganizations.

Reactivity with Nucleophilic and Electrophilic Species

The reactivity of N-acetyl-N-nitrosoacetamide is characterized by its interactions with both nucleophiles and electrophiles, which dictates its role in various chemical transformations. masterorganicchemistry.comyoutube.com

With nucleophiles , the primary site of attack is often the nitroso group. rsc.org The reactivity does not always correlate directly with the basicity of the nucleophile, with some primary amines and nucleophiles exhibiting an "alpha effect" showing enhanced reactivity. rsc.org The interaction with a nucleophile can initiate the decomposition of the N-nitroso compound. For example, the base-catalyzed decomposition to form diazoalkanes is initiated by the nucleophilic attack of a base. iisc.ac.in

Towards electrophiles , the acetamide (B32628) nitrogen and the oxygen of the nitroso group possess lone pairs of electrons, making them potential sites for electrophilic attack. nih.gov For instance, acid-catalyzed decomposition can occur via protonation of the amide nitrogen. iisc.ac.in The electrophilic species can also be other reagents. For example, N-acetyl-p-benzoquinone imine (NAPQI), a metabolite of acetaminophen, is a highly reactive soft electrophile. nih.gov The principles of hard and soft acids and bases (HSAB) can be applied to understand the selectivity of these interactions. nih.gov

Role as Precursors to Reactive Chemical Species

A significant aspect of the chemistry of N-acetyl-N-nitrosoacetamide is its function as a precursor to several highly reactive chemical species.

Diazonium Ions: The decomposition of N-nitroso compounds, particularly under acidic conditions, can lead to the formation of diazonium ions (R-N₂⁺). youtube.comlkouniv.ac.inchemguide.co.uk Aryl diazonium salts are particularly important synthetic intermediates, allowing for the introduction of a wide variety of functional groups onto an aromatic ring through substitution reactions where dinitrogen gas is the leaving group. lkouniv.ac.inchemguide.co.uk Aliphatic diazonium salts are generally much less stable. storyblok.comlkouniv.ac.in The formation of diazonium ions from N-acetyl-N-nitrosoacetamide would proceed through a series of protonation and rearrangement steps, ultimately leading to the loss of the acetyl group and formation of the corresponding diazonium species. lkouniv.ac.in

Nitrenium Ions: Nitrenium ions (R₂N⁺) are highly reactive, electron-deficient species that can be generated from various precursors, including N-nitroso compounds. rsc.orgimrpress.com These ions are potent electrophiles and are implicated as key intermediates in the carcinogenic activity of certain aromatic amines and amides. imrpress.com The formation of nitrenium ions from N-acetyl-N-nitrosoacetamide would likely involve the heterolytic cleavage of the N-N bond. These intermediates can undergo various reactions, including intramolecular cyclizations to form nitrogen-containing heterocycles and reactions with nucleophiles. nih.govrsc.org

Diazoalkanes: As mentioned previously, N-acetyl-N-nitrosoacetamide can serve as a precursor to diazoalkanes. iisc.ac.inresearchgate.net The base-induced decomposition of N-nitrosoamides is a common and effective method for generating these useful reagents in situ. researchgate.net Diazoalkanes are valuable in organic synthesis for their ability to act as carbene precursors and for their participation in 1,3-dipolar cycloadditions and other transformations. rsc.org

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of "Acetamide, N-acetyl-N-nitroso-". It provides detailed information at the atomic level, including the connectivity of atoms and the conformational arrangements of the molecule.

Structural Elucidation via ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of N-nitroso compounds. In related acetamide (B32628) structures, the chemical shifts of the protons and carbons are sensitive to the electronic environment, which is influenced by the substituents on the amide and acetyl groups. znaturforsch.com For instance, in various N-phenyl-substituted acetamides, the chemical shifts of the aromatic protons and carbons are used to deduce the electronic effects of the acetylamino group. znaturforsch.com

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| ¹H (N-acetyl CH₃) | ~2.2 - 2.5 | Deshielded due to the adjacent electron-withdrawing N-nitroso group. |

| ¹H (C-acetyl CH₃) | ~2.0 - 2.3 | Typical range for an acetyl methyl group. |

| ¹³C (N-acetyl C=O) | ~170 - 175 | Characteristic of an amide carbonyl carbon. |

| ¹³C (C-acetyl C=O) | ~170 - 175 | Characteristic of a ketone carbonyl carbon. |

| ¹³C (N-acetyl CH₃) | ~20 - 25 | Typical range for an acetyl methyl carbon. |

| ¹³C (C-acetyl CH₃) | ~20 - 25 | Typical range for an acetyl methyl carbon. |

Conformational Analysis using NMR Spectroscopy (e.g., rotational isomers)

The N-N single bond in N-nitrosamines exhibits hindered rotation, which can lead to the existence of configurational isomers, often referred to as rotational isomers or conformers. nih.gov This phenomenon is readily observable by NMR spectroscopy, where separate signals for the different isomers can be detected. nih.gov The energy barrier for this rotation in amides is significant due to the partial double bond character of the C-N bond. azom.com

In asymmetrical N-nitrosamines, two distinct sets of signals in both ¹H and ¹³C NMR spectra are often observed, corresponding to the E and Z isomers. nih.gov The relative populations of these isomers can be determined by integrating the respective NMR signals. nih.gov For "Acetamide, N-acetyl-N-nitroso-", which is an asymmetrical N-nitrosamine, the presence of rotational isomers around the N-N bond is expected, leading to a more complex NMR spectrum than would be predicted for a single, rigid structure. Variable temperature NMR studies can be employed to study the dynamics of this rotational process. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information to NMR, focusing on the functional groups present in a molecule and its electronic transitions, respectively.

IR Characterization of Functional Groups

Infrared spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For a compound like "Acetamide, N-acetyl-N-nitroso-", key functional groups include the carbonyl (C=O) groups of the acetamide and acetyl moieties, and the N-nitroso (N=O) group.

Based on data for similar compounds, the following IR absorptions would be expected:

C=O stretching: Strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The exact position would depend on the electronic environment. For instance, in N-acetylcysteine, amide I and II bands are observed around 1713 cm⁻¹ and 1585-1529 cm⁻¹, respectively. researchgate.net

N=O stretching: The N-nitroso group typically shows a characteristic absorption band in the range of 1430-1500 cm⁻¹.

C-N stretching: This vibration would likely appear in the fingerprint region of the spectrum.

Table 2: Expected Infrared Absorption Frequencies for Acetamide, N-acetyl-N-nitroso-

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Information |

|---|---|---|

| C=O (Amide I) | ~1713 | Based on N-acetylcysteine. researchgate.net |

| C=O (Amide II) | ~1529-1585 | Based on N-acetylcysteine. researchgate.net |

| N=O (Nitroso) | ~1430-1500 | General range for N-nitroso compounds. |

UV-Vis Monitoring of Decomposition Kinetics

UV-Vis spectroscopy is a useful technique for studying the kinetics of chemical reactions, including the decomposition of N-nitroso compounds. nih.gov The decomposition of these compounds can often be followed by monitoring the change in absorbance at a specific wavelength over time. nih.gov For example, the decomposition kinetics of N-ethyl-N-nitrosourea (ENU) have been studied using differential UV spectroscopy, allowing for the determination of first-order reaction rate constants. nih.gov

While specific UV-Vis data for the decomposition of "Acetamide, N-acetyl-N-nitroso-" was not found, it is expected to exhibit absorption maxima in the UV region due to the presence of the nitroso and carbonyl chromophores. A kinetic study would involve dissolving the compound in a suitable solvent and measuring the UV-Vis spectrum at regular intervals to observe the decay of the parent compound's absorption band and potentially the growth of new bands corresponding to decomposition products.

Mass Spectrometry (MS) in Mechanistic Investigations

Mass spectrometry is a critical tool for identifying N-nitroso compounds and investigating their reaction mechanisms. For N-nitrosamides like "Acetamide, N-acetyl-N-nitroso-", mass spectral analysis reveals characteristic fragmentation patterns that aid in structural confirmation and in tracking reaction intermediates and products.

Under electron impact (EI) conditions, N-nitroso compounds frequently display a detectable molecular ion (M+). osti.gov A predominant fragmentation pathway for many nitrosamines and nitrosamides is the loss of the nitroso group radical (•NO), resulting in a significant peak at M-30. osti.govcdnsciencepub.comresearchgate.netnih.gov Another common fragmentation involves the loss of a hydroxyl radical (•OH), leading to a peak at M-17, which is thought to occur via a McLafferty-type rearrangement. cdnsciencepub.comresearchgate.net For nitrosamides specifically, a characteristic fragmentation is the rupture of the bond between the carbonyl group and the nitrogen atom. nih.gov

Modern hyphenated techniques, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are indispensable for studying the complex reaction and decomposition pathways of N-nitroso compounds in various matrices. nih.govresearchgate.net These methods allow for the separation and sensitive detection of reactants, intermediates, and final products, providing crucial data for mechanistic analysis. For instance, studies on the decomposition of related N-nitroso compounds use UPLC-MS/MS to identify and quantify degradation products, thereby elucidating the chemical transformations involved. nih.govresearchgate.netacs.org This approach can be applied to investigate the hydrolysis or photolysis of "Acetamide, N-acetyl-N-nitroso-", identifying the resultant carboxylic acids, amines, and other species, which is essential for understanding its stability and reactivity. ontosight.aiusp.org

Table 1: Common Mass Spectral Fragments for N-Nitroso Compounds

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description | Source(s) |

| [M]+ | Molecular Weight | Molecular Ion | osti.gov |

| [M-NO]+ | M - 30 | Loss of a nitroso radical | osti.govcdnsciencepub.comresearchgate.netnih.gov |

| [M-OH]+ | M - 17 | Loss of a hydroxyl radical | cdnsciencepub.comresearchgate.net |

| [NO]+ | 30 | Nitroso cation | osti.gov |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are powerful complements to experimental techniques, providing deep insights into molecular properties and behaviors that can be difficult or impossible to observe directly.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the reaction mechanisms of complex organic molecules. For "Acetamide, N-acetyl-N-nitroso-", DFT calculations are employed to map out potential energy surfaces for various reactions, such as thermal decomposition or nucleophilic attack. researchgate.netnih.gov These calculations can identify the structures of reactants, transition states, intermediates, and products along a reaction coordinate.

A key application is the study of thermal decomposition, which for related N-substituted diacetamides has been shown to proceed through a six-membered transition state. nih.gov By calculating the activation energies (the energy difference between the reactant and the transition state), researchers can predict reaction rates and determine the most favorable mechanistic pathway. rsc.orgyoutube.com The choice of DFT functional and basis set is critical for obtaining accurate thermodynamic parameters. nih.gov Studies on related compounds have utilized a range of functionals to ensure the reliability of the results. nih.govdtic.mil The influence of the solvent on the reaction mechanism can also be modeled using solvation models like the Solvation Model based on Density (SMD). researchgate.net

Table 2: DFT Functionals Used in Studies of Related Amide Compounds

| DFT Functional | Description | Source(s) |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional | rsc.org |

| B3PW91 | Becke, 3-parameter, Perdew-Wang 91 hybrid functional | nih.gov |

| CAM-B3LYP | Coulomb-attenuating method B3LYP | nih.gov |

| LC-BLYP | Long-range corrected Becke, Lee-Yang-Parr functional | nih.gov |

| X3LYP | Extended hybrid functional from Xu and Goddard | nih.gov |

| PBE0 | Perdew-Burke-Ernzerhof hybrid functional | researchgate.net |

| M06-2X | Minnesota 2006 functional with a doubled amount of non-local exchange | nih.govd-nb.info |

Before employing more computationally expensive quantum mechanical methods, Molecular Mechanics (MMX) is often used for an initial, broad exploration of the conformational space of a molecule. acs.org For a flexible molecule like "Acetamide, N-acetyl-N-nitroso-", which has several rotatable bonds (e.g., around the N-N and N-C(O) bonds), MMX calculations can efficiently identify a set of low-energy conformers.

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. dtic.mild-nb.inforesearchgate.netrsc.org

For "Acetamide, N-acetyl-N-nitroso-", DFT calculations can generate a theoretical IR spectrum. The calculated vibrational frequencies corresponding to specific bond stretches (e.g., C=O, N-N, N=O) and bending modes can be compared with an experimental FTIR spectrum to confirm structural assignments. diva-portal.orgpw.edu.plarxiv.org Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.gov Comparing these predicted shifts with experimental NMR data is a powerful method for confirming the structure and assigning signals to specific atoms, especially for complex structures or distinguishing between isomers. nih.govnih.gov The accuracy of these predictions has become so reliable that they are routinely used to confirm the structures of complex organic molecules. d-nb.inforsc.org

Understanding the electronic structure of "Acetamide, N-acetyl-N-nitroso-" is key to predicting its chemical reactivity. nih.gov Computational methods like Natural Bond Orbital (NBO) analysis are used to investigate charge distribution, orbital interactions, and electron delocalization within the molecule. nih.govresearchgate.net

NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the pi-systems of the adjacent acetyl and nitroso groups. nih.govresearchgate.net These electronic interactions significantly influence the molecule's geometry, stability, and the rotational barrier around the N-N bond. nih.govresearchgate.net The analysis provides insights into the partial double bond character of the N-N and N-C bonds, which is a hallmark of amides and nitrosamides. usp.org Furthermore, by calculating atomic charges and mapping the molecular electrostatic potential, computational models can predict the most likely sites for electrophilic or nucleophilic attack, thereby forecasting the molecule's reactivity towards other chemical species. acs.orgresearchgate.net For instance, the electrophilic nature of the nitroso-nitrogen and the nucleophilic character of the nitroso-oxygen can be evaluated to understand its reactions with various reagents. nih.gov

Environmental Chemistry and Transformation Pathways of N Acetyl N Nitrosoacetamides

Chemical Degradation in Aquatic Environments

The behavior of chemical substances in natural waters is governed by several abiotic processes, primarily hydrolysis and photolysis, as well as reactions with naturally occurring oxidants and reductants.

Hydrolysis and Photolysis in Natural Waters

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Photolysis is degradation caused by the absorption of light. For many N-nitroso compounds, these are significant degradation pathways. For instance, studies on other N-nitrosamines like N-nitrosodimethylamine (NDMA) show that photolysis under UV irradiation is a key removal mechanism in aqueous solutions, with the process being influenced by factors such as pH and the presence of dissolved oxygen. nih.gov

However, specific experimental data on the rates and products of hydrolysis and photolysis for Acetamide (B32628), N-acetyl-N-nitroso- in natural water conditions are not available in the reviewed scientific literature. Research is needed to determine its stability in water under various pH and light conditions to model its persistence in aquatic environments.

Reactions with Environmental Oxidants and Reductants

Natural waters contain various oxidizing agents (e.g., hydroxyl radicals, ozone) and reducing agents that can transform chemical contaminants. The nitroso group (-N=O) in N-nitroso compounds can be susceptible to both oxidation and reduction reactions. Studies on other compounds, such as N-acetylcysteine (NAC), show it reacts with oxidants like hydroxyl radicals and hypochlorous acid. nih.gov

There is a lack of specific research into the reaction kinetics and transformation products of Acetamide, N-acetyl-N-nitroso- with common environmental oxidants and reductants. Such studies would be crucial for predicting its fate in treatment systems and natural water bodies where redox processes are active.

Microbial Transformation and Biodegradation Studies

Microorganisms play a vital role in the breakdown of organic compounds in the environment. The susceptibility of a chemical to microbial degradation is a key determinant of its environmental persistence.

Enzymatic Degradation Pathways in Microorganisms

The biodegradation of N-nitroso compounds can be initiated by various microbial enzymes. For example, certain monooxygenase enzymes expressed by bacteria have been shown to degrade NDMA. nih.govpsu.edu These enzymes can catalyze the initial step in the breakdown of the molecule.

Despite the knowledge of enzymatic pathways for other nitrosamines, specific enzymatic degradation pathways for Acetamide, N-acetyl-N-nitroso- have not been documented in the available literature. Identifying the specific enzymes and microorganisms capable of transforming this compound is a critical research gap.

Identification of Biodegradation Metabolites

Identifying the breakdown products, or metabolites, of biodegradation is essential for a complete environmental assessment, as these metabolites can sometimes be more toxic or persistent than the parent compound. Studies on the biodegradation of NDMA have identified metabolites such as methylamine, dimethylamine, nitrite (B80452), nitrate (B79036), and formate. nih.gov

For Acetamide, N-acetyl-N-nitroso-, there is no available data identifying its biodegradation metabolites. Research is required to isolate and identify the intermediate and final products of its microbial transformation to fully understand its environmental impact.

Atmospheric Transformation Processes

While likely to have low volatility, any fraction of Acetamide, N-acetyl-N-nitroso- that enters the atmosphere would be subject to transformation processes, primarily through reactions with photochemically generated radicals, such as the hydroxyl radical (OH•).

Detailed studies on the atmospheric chemistry of Acetamide, N-acetyl-N-nitroso-, including its potential for long-range transport, reaction rates with atmospheric oxidants, and transformation products, are currently absent from the scientific literature.

Data Tables

Due to the lack of specific experimental research on the environmental transformation of Acetamide, N-acetyl-N-nitroso- in the reviewed literature, no data is available to populate tables for degradation rates, reaction products, or enzymatic pathways.

Photolysis in the Gaseous Phase

N-nitroso compounds are known to be susceptible to photolysis, the process by which molecules are broken down by absorbing solar radiation. In the gaseous phase, N-nitrosamines, and by extension N-acetyl-N-nitrosoacetamide, are expected to undergo rapid degradation upon exposure to sunlight. tcmda.com The primary photochemical process involves the cleavage of the relatively weak N-N bond. acs.org

For the analogue compound N-nitrosodimethylamine (NDMA), photolysis in the atmosphere is a significant removal pathway. tcmda.com Studies have shown that the photolysis of gaseous NDMA can have a quantum yield approaching unity, indicating high efficiency in the breakdown of the molecule upon absorbing a photon. acs.orgresearchgate.net The atmospheric lifetime of NDMA with respect to photolysis is estimated to be short, on the order of minutes in direct sunlight. tcmda.comacs.org For instance, in one study, the half-life of NDMA in a Teflon bag exposed to sunlight was 30 minutes on a sunny day and 60 minutes on a cloudy day. chemicalbook.com

The photolysis of N-nitrosamines like NDMA in the gas phase leads to the formation of various products. The initial cleavage of the N-N bond produces an amino radical and a nitric oxide (NO) radical. acs.org Subsequent reactions in the presence of atmospheric oxygen can lead to the formation of products such as formaldehyde, carbon monoxide, and nitric oxide. chemicalbook.com In the case of NDMA photolysis in the presence of ozone, dimethylnitramine (B1206159) has been observed as a major product. acs.org

While specific quantum yields and photolysis rates for N-acetyl-N-nitrosoacetamide are not available, the presence of the N-nitroso group suggests that it will also be susceptible to photolytic degradation in the atmosphere. The acetyl groups attached to the nitrogen atoms may influence the absorption spectrum and photolysis rate compared to simpler dialkylnitrosamines.

Table 1: Photolysis Data for Analogue Compound N-Nitrosodimethylamine (NDMA)

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Photolysis Half-Life | 30 minutes | Sunny day, in air | chemicalbook.com |

| 60 minutes | Cloudy day, in air | chemicalbook.com | |

| Photodissociation Quantum Yield | ~ 1 | For λ ⪆ 290 nm in the gas phase | acs.org |

| Primary Photolysis Products | Dimethylamino radical, Nitric oxide | Gas phase | acs.org |

| Secondary Photolysis Products | Formaldehyde, Carbon monoxide, Nitric oxide | In air | chemicalbook.com |

| Dimethylnitramine (~65% yield) | In the presence of O₃ | acs.org |

Reactions with Atmospheric Radicals

In addition to photolysis, reactions with atmospheric radicals, particularly the hydroxyl radical (OH), are a major degradation pathway for many organic compounds in the troposphere. The OH radical is a highly reactive oxidant that initiates the breakdown of volatile organic compounds.

For N-nitrosamines, the reaction with OH radicals is a significant atmospheric sink. acs.org The primary mechanism of this reaction is hydrogen atom abstraction from the alkyl groups attached to the amine nitrogen. acs.orgnih.gov This results in the formation of a carbon-centered radical, which can then undergo further reactions in the atmosphere.

The rate constant for the reaction of the hydroxyl radical with N-nitrosodimethylamine (NDMA) has been determined in several studies. Values for the gas-phase reaction rate constant are on the order of 10⁻¹¹ to 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org Based on these rate constants, the atmospheric lifetime of NDMA with respect to reaction with OH radicals is estimated to be on the order of a few days. acs.org

The products of the reaction between NDMA and OH radicals include methylamine. nih.gov In aqueous phase studies, the initial hydrogen abstraction from a methyl group leads to a carbon-centered radical which can react with oxygen to form a peroxyl radical. acs.org The subsequent chemistry can be complex, but ultimately leads to the breakdown of the parent compound. The reaction with nitrate radicals (NO₃) has been found to be too slow to be of atmospheric importance for NDMA. nih.gov

For N-acetyl-N-nitrosoacetamide, it is expected that the reaction with OH radicals will also be a significant degradation pathway. The presence of acetyl groups may influence the rate of hydrogen abstraction. The abstraction could potentially occur from the methyl groups of the acetyl moieties.

Table 2: Rate Constants for the Reaction of Analogue Compound N-Nitrosodimethylamine (NDMA) with Atmospheric Radicals

| Radical Species | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| OH | (3.0 ± 0.4) x 10⁻¹² | 298 ± 2 | acs.org |

| (4.5 ± 0.21) x 10⁸ M⁻¹s⁻¹ (aqueous) | Room Temperature | nih.gov | |

| NO₃ | (1.47 ± 0.23) x 10⁻¹⁶ | 298 ± 2 | nih.gov |

Table 3: Atmospheric Lifetimes of Analogue Compound N-Nitrosodimethylamine (NDMA)

| Removal Process | Estimated Atmospheric Lifetime | Conditions | Reference |

|---|---|---|---|

| Photolysis | ~5 minutes | Troposphere, rapid photolysis | acs.org |

| Reaction with OH radicals | ~2 days | - | acs.org |

Synthetic Utility and Applications in Organic Synthesis

Use as Precursors in the Synthesis of Diazo Compounds

N-alkyl-N-nitrosoamides are a well-established class of precursors for the synthesis of diazo compounds, most notably diazomethane (B1218177). The general method involves the base-catalyzed decomposition of the N-nitrosoamide. researchgate.net Acetamide (B32628), N-acetyl-N-nitroso- fits into this class, and its decomposition pathway is analogous to that of other commonly used precursors like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and N-nitroso-N-methylurea (NMU). researchgate.netwikipedia.orgwikipedia.org

The reaction is typically initiated by treating the N-nitrosoamide with a base, such as potassium hydroxide (B78521). The base facilitates an elimination reaction, leading to the formation of diazomethane gas, which is often co-distilled with a solvent like ether to be used immediately in subsequent reactions. wikipedia.orgmpg.de Diazomethane is a highly useful, albeit hazardous, reagent for methylation and as a source of carbene for various chemical transformations. wikipedia.orgmasterorganicchemistry.comslideshare.net The use of specialized, flame-polished glassware is recommended for its preparation to minimize the risk of explosion. masterorganicchemistry.comchem-station.com

Table 1: Common Precursors for Diazomethane Generation

| Precursor Name | Formula | Notes |

|---|---|---|

| N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) | C₈H₁₀N₂O₃S | A common, relatively safe, and commercially available precursor. wikipedia.org |

| N-nitroso-N-methylurea (NMU) | C₂H₅N₃O₂ | The original precursor, but its use has waned due to instability and shock-sensitivity. wikipedia.org |

| N,N′-dimethyl-N,N′-dinitrosoterephthalamide (DMDMT) | C₁₀H₁₀N₄O₄ | An alternative N-nitrosoamide precursor. wikipedia.org |

Application in the Formation of Heterocyclic Systems (e.g., Pyrazoles)

The utility of Acetamide, N-acetyl-N-nitroso- extends to the synthesis of heterocyclic compounds, such as pyrazoles. This application is indirect and relies on the in situ generation of diazomethane. Diazomethane is a 1,3-dipole and readily participates in [3+2] cycloaddition reactions with dipolarophiles like alkynes to furnish pyrazole (B372694) rings. wikipedia.orgresearchgate.net

The synthetic sequence involves two primary steps:

Generation of Diazomethane : As described previously, Acetamide, N-acetyl-N-nitroso- is treated with a base to produce diazomethane.

1,3-Dipolar Cycloaddition : The generated diazomethane is then reacted with a suitable alkyne. The cycloaddition yields the pyrazole heterocycle. This method has been used to synthesize a variety of substituted pyrazoles, including medicinally relevant pyrazole-3-sulfonamides. researchgate.net

This pathway provides a valuable route to pyrazoles, which are significant structural motifs in many biologically active compounds. nih.gov

Role in the Synthesis of Acetylenic Sugar Derivatives

The direct application of Acetamide, N-acetyl-N-nitroso- for the synthesis of acetylenic sugar derivatives is not extensively documented in the literature. However, a potential, though indirect, route can be postulated through the generation of diazomethane and its subsequent use in reactions like the Arndt-Eistert synthesis. wikipedia.orgmasterorganicchemistry.com This reaction sequence allows for the one-carbon homologation of a carboxylic acid. If a sugar derivative possesses a carboxylic acid group, it could be converted to an acid chloride, which then reacts with diazomethane to form a diazoketone. This diazoketone intermediate can then undergo further transformations, such as the Seyferth-Gilbert homologation, to introduce an alkyne functionality. It has been noted that sensitive functional groups, including alkynes, are stable under certain N-nitrosation conditions, which is relevant for multi-step syntheses involving these moieties. rsc.org

Deamination Reactions of Aliphatic Amines via N-Nitrosoamides

A significant application of N-alkyl-N-nitrosoamides, including Acetamide, N-acetyl-N-nitroso-, is in the deamination of aliphatic amines. This method provides a high-yield alternative to the conventional use of nitrous acid, which often results in low yields and a mixture of isomeric products. acs.org The process involves the conversion of a primary aliphatic amine into its corresponding ester with significant retention of configuration at the carbon center. nih.gov

The synthetic steps are as follows:

Acylation : The aliphatic amine is first acylated to form an amide.

Nitrosation : The resulting amide is treated with a nitrosating agent (e.g., dinitrogen tetroxide) to form the N-alkyl-N-nitrosoamide intermediate. nih.gov

Decomposition : The N-nitrosoamide is then typically heated, causing it to decompose with the extrusion of nitrogen gas and an N→O acyl migration to form the final ester product. nih.gov

This method has proven superior for converting amines to alcohols (after ester hydrolysis) without the extensive rearrangement products seen with nitrous acid deamination.

Table 2: Comparison of Deamination Methods for n-Butylamine

| Method | Reagent(s) | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Deamination | Nitrous Acid | n-Butyl alcohol | 25% | acs.org |

| sec-Butyl alcohol | 13% | acs.org | ||

| Butenes | 37% | acs.org |

Stereoselective Transformations and Glycoside Synthesis

Acetamide, N-acetyl-N-nitroso- and related compounds are valuable in the field of carbohydrate chemistry for performing stereoselective transformations and facilitating glycoside synthesis.

One major application is the deamination of amino sugars. The N-acetyl group of an amino sugar, such as N-acetylneuraminic acid (Neu5Ac) or N-acetyl-D-glucosamine, can be nitrosated to form an N-nitrosoamide intermediate. nih.govrsc.org The subsequent decomposition of this intermediate can lead to various outcomes, including the formation of different sugar stereoisomers or glycosides, often with a high degree of stereocontrol. nih.govnih.govresearchgate.net For example, the deamination of Neu5Ac derivatives via their N-nitrosoamides has been used to synthesize KDN (3-deoxy-D-glycero-D-galacto-2-nonulosonic acid) and its glycosides. nih.gov The reaction proceeds with retention of configuration, suggesting the involvement of tight ion pairs during the rearrangement. nih.gov This method provides a pathway for the selective cleavage and modification of glycosidic linkages in complex oligosaccharides. rsc.org

A second, indirect role in glycoside synthesis involves the use of diazomethane generated from N-nitrosoamide precursors. Diazomethane is a key reagent for the methylation of hydroxyl groups on sugar rings, a common strategy for protecting these groups during a multi-step glycosylation sequence. While diazomethane itself does not typically react with alcohols, the methylation can be achieved in the presence of a Lewis acid like boron trifluoride (BF₃). wikipedia.org This protecting group strategy is fundamental to controlling the stereochemical outcome of glycosidic bond formation.

Q & A

Q. What are the primary mechanisms of N-acetyl-N-nitroso acetamide formation in chemical and biological systems?

Nitroso compounds like N-acetyl-N-nitroso acetamide form via nitrosation reactions, where secondary amines react with nitrosating agents (e.g., nitrites) under acidic conditions. Key factors include pH, temperature, and the presence of catalysts (e.g., thiocyanate in saliva) or inhibitors (e.g., ascorbic acid). In biological systems, endogenous nitrosation occurs in the stomach or during inflammation . Methodologically, formation kinetics can be studied using:

Q. Which analytical methods are validated for detecting N-acetyl-N-nitroso acetamide in complex matrices like food or biological samples?

Validated methods prioritize sensitivity and specificity due to low concentrations (µg/kg range):

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimized for volatile nitrosamines after derivatization.

- High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection: Suitable for non-volatile compounds.

- ATNC (Apparent Total N-Nitroso Compound) assay: Measures total nitroso content via chemiluminescence after denitrosation .

- QuEChERS extraction: Minimizes matrix interference in food samples (recovery rates: 70–110%) .

Q. What regulatory guidelines govern acceptable limits of N-nitroso compounds in pharmaceuticals and food?

- Pharmaceuticals (EMA/FDA): Require risk assessment for nitrosamine impurities, with limits set at ≤0.03 ppm for potent carcinogens (e.g., NDMA) .

- Food (EFSA): Establishes Margin of Exposure (MOE) thresholds based on carcinogenicity data; current MOEs for many N-nitroso compounds indicate health concerns .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo nitrosation data for N-acetyl-N-nitroso acetamide?

Discrepancies often arise from differences in reaction environments (e.g., enzymatic activity in vivo vs. simplified models in vitro). Methodologies include:

Q. What experimental designs are optimal for assessing the carcinogenic potential of N-acetyl-N-nitroso acetamide?

- Rodent bioassays: Long-term exposure studies (18–24 months) with histopathological analysis.

- Genotoxicity assays: Ames test (bacterial reverse mutation), micronucleus test, and Comet assay to detect DNA damage.

- Epigenetic profiling: DNA methylation and histone modification analysis in exposed cell lines .

Q. How do co-occurring compounds in food matrices influence the stability and quantification of N-acetyl-N-nitroso acetamide?

Lipids, proteins, and antioxidants can stabilize or degrade nitrosamines:

- Matrix-matched calibration: Compensates for recovery variations in fatty foods.

- Stability studies: Monitor degradation under storage conditions (e.g., pH, light, temperature).

- Additive screening: Test ascorbic acid or α-tocopherol as nitrosation inhibitors .

Recommendations for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.